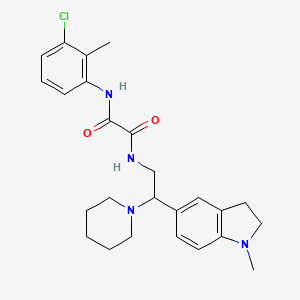
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the oxalamide class, which is known for diverse applications in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its potential therapeutic uses.
- Molecular Formula : C25H31ClN4O2
- Molecular Weight : 455.0 g/mol
- CAS Number : 922083-88-3
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxalamide functional group is often associated with kinase inhibition, suggesting that this compound may affect various signaling pathways critical in cellular processes.
Biological Activity Studies
Research on the biological activity of this compound is still emerging. Here are some findings from various studies:
1. Kinase Inhibition
Studies indicate that compounds within the oxalamide class may exhibit inhibitory effects on kinases, which are pivotal in regulating cell growth and metabolism. The presence of the indole structure in this compound suggests potential interactions with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.
2. Anticancer Activity
Preliminary studies have shown that similar oxalamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural features of this compound may enhance its efficacy as a potential anticancer agent.
3. Neuroprotective Effects
The compound's interaction with neurotransmitter receptors could suggest neuroprotective properties, potentially influencing neurotransmitter dynamics and providing therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
A comparison with related compounds can highlight the unique biological properties of this compound.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide | C25H31ClN4O2 | Kinase inhibition |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide | C25H31ClN4O2 | Potential GPCR interaction |
| N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | C25H26ClN3O3 | Anticancer properties |
Case Study 1: Kinase Inhibition
In a study focused on a related oxalamide compound, researchers observed significant inhibition of cell proliferation in various cancer cell lines, suggesting a similar potential for this compound.
Case Study 2: Neuroprotective Mechanisms
Research on compounds with indole structures indicated possible neuroprotective effects through modulation of neurotransmitter systems, which could be relevant for understanding the therapeutic applications of this oxalamide.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-17-20(26)7-6-8-21(17)28-25(32)24(31)27-16-23(30-12-4-3-5-13-30)18-9-10-22-19(15-18)11-14-29(22)2/h6-10,15,23H,3-5,11-14,16H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUKBINUBSVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













